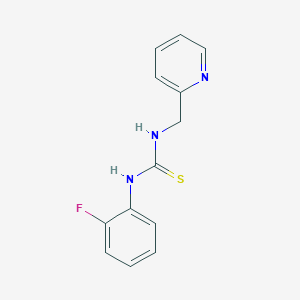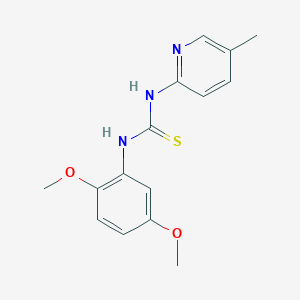
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in recent years due to its potential therapeutic applications in treating metabolic disorders such as type 2 diabetes, obesity, and cancer.
Wirkmechanismus
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to the γ subunit of the enzyme. This leads to allosteric activation of AMPK and phosphorylation of its downstream targets. AMPK activation results in increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis, while also inhibiting lipogenesis and gluconeogenesis. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have a similar mechanism of action to the endogenous AMPK activator, AMP.
Biochemical and Physiological Effects
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects, including increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to decrease lipogenesis and gluconeogenesis. In animal studies, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide in lab experiments is its specificity for AMPK activation. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate AMPK without affecting other signaling pathways, making it a valuable tool for studying the effects of AMPK activation. However, one limitation of using 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide is its potential off-target effects. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to activate other kinases in addition to AMPK, which may affect the interpretation of experimental results.
Zukünftige Richtungen
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide include investigating its potential therapeutic applications, developing more specific AMPK activators, and assessing its long-term safety and efficacy.
Synthesemethoden
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with potassium tert-butoxide to form 4-chloro-3-methylphenoxide. This intermediate is then reacted with 2-bromo-4'-cyanoacetophenone to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide. The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been extensively studied and optimized, resulting in a high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used in scientific research to investigate the role of AMPK in cellular metabolism and disease. It has been shown to activate AMPK in various cell types, including hepatocytes, adipocytes, and skeletal muscle cells. 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to study the effects of AMPK activation on glucose and lipid metabolism, mitochondrial function, and inflammation. Additionally, 2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide has been used to investigate the potential therapeutic applications of AMPK activation in treating metabolic disorders such as type 2 diabetes and obesity.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(6-7-14(11)17)21-10-16(20)19-15-5-3-2-4-12(15)9-18/h2-8H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIDHJTPAKDNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-cyanophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-chloro-4-methoxyphenyl)-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5702891.png)





![cyclohexyl [(2-nitrophenyl)thio]acetate](/img/structure/B5702932.png)
![ethyl 2-cyano-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylate](/img/structure/B5702934.png)


![4-ethyl-5-methyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5702949.png)

